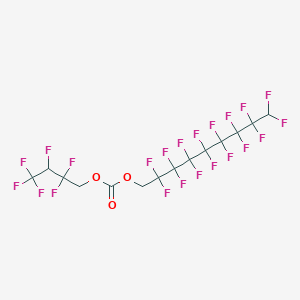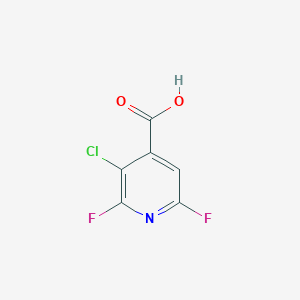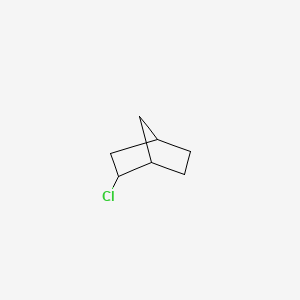
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine is a chemical compound known for its significant role in medicinal chemistry, particularly as an anticancer agent. This compound is a small-molecule tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), making it a valuable asset in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . One common method involves the chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one using oxalyl chloride or thionyl chloride, followed by reaction with 3-ethynylaniline .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process often includes recrystallization to remove impurities and achieve a purity level greater than 99.9% . The use of highly polar reagents, such as piperazine, in nucleophilic substitution reactions helps in transforming intermediate byproducts into more easily removable compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ethynyl group or the quinazoline ring.
Reduction: Typically involves the reduction of nitro groups if present in intermediates.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Piperazine or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Applications De Recherche Scientifique
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of quinazoline derivatives.
Biology: Investigated for its effects on cellular signaling pathways.
Mécanisme D'action
The compound exerts its effects by inhibiting the phosphorylation of EGFR tyrosine kinase. By competing with ATP for binding to the tyrosine kinase domain of EGFR, it blocks the downstream signaling pathways that promote tumor cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another EGFR inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family.
Lapatinib: Targets both EGFR and HER2/neu receptors.
Uniqueness
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine is unique due to its specific binding affinity and reversible inhibition of EGFR, which allows for a more controlled therapeutic effect compared to irreversible inhibitors .
Propriétés
Formule moléculaire |
C22H23N3O4 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
N-(3-ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(14-16)25-22-18-8-9-19(28-12-10-26-2)21(29-13-11-27-3)20(18)23-15-24-22/h1,5-9,14-15H,10-13H2,2-3H3,(H,23,24,25) |
Clé InChI |
OMWZPNAQCXESNS-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C2=C(C=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)

![6-Bromo-8-fluoro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12088568.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)

![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)





![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)

